(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine
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Overview
Description
N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE: is a complex heterocyclic compound that features a benzotriazole moiety linked to a tetrazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized from o-phenylenediamine through diazotization and subsequent cyclization.
Coupling with Tetrazolopyridazine: The benzotriazole derivative is then coupled with a tetrazolopyridazine precursor under specific conditions, often involving the use of coupling reagents like HATU or EDC.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the diazotization and coupling reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Formation of reduced derivatives with potential changes in reactivity.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Synthesis: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Corrosion Inhibition: Used as a corrosion inhibitor for metals, particularly in harsh environments.
Material Science: Incorporated into materials to enhance their stability and performance.
Mechanism of Action
The mechanism of action of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit enzymatic activity by blocking active sites . Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Benzotriazole: Shares the benzotriazole moiety but lacks the tetrazolopyridazine core.
Tetrazolopyridazine Derivatives: Compounds with similar tetrazolopyridazine cores but different substituents.
Benzimidazole: Another heterocyclic compound with structural similarities to benzotriazole.
Uniqueness: N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE is unique due to its combination of benzotriazole and tetrazolopyridazine moieties, which confer distinct electronic and steric properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H9N9 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H9N9/c1-2-4-9-8(3-1)13-17-19(9)7-12-10-5-6-11-14-16-18-20(11)15-10/h1-6H,7H2,(H,12,15) |
InChI Key |
XGVWPMUGGZYFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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